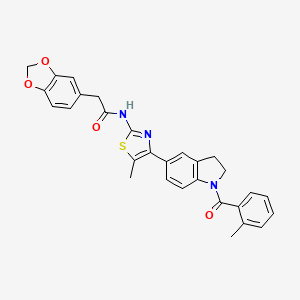

ML385

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINHYWKZVCNAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML385: A Deep Dive into its Mechanism of Action as a Covalent NRF2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various pathological conditions, including cancer, the persistent activation of NRF2 can contribute to disease progression and therapeutic resistance. This has spurred the development of NRF2 inhibitors, among which ML385 has emerged as a potent and specific small molecule antagonist. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Engagement and Disruption of NRF2 Transcriptional Machinery

This compound functions as a direct inhibitor of NRF2 activity. Its primary mechanism involves binding to NRF2 and interfering with its ability to form a functional transcriptional complex, ultimately leading to the downregulation of NRF2-dependent gene expression.

Direct Binding to the NRF2 Neh1 Domain

This compound has been identified as a probe molecule that directly interacts with the NRF2 protein.[1][2] The specific binding site has been mapped to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[1][2] This domain is critical for the dimerization of NRF2 with small Maf (sMaf) proteins, a prerequisite for its binding to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Interference with NRF2-MAFG Complex Formation and DNA Binding

By binding to the Neh1 domain, this compound allosterically inhibits the interaction between NRF2 and its dimerization partner, MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G).[1][2][3] This disruption of the NRF2-MAFG heterodimer is a key step in this compound's inhibitory action, as this complex is essential for high-affinity binding to ARE sequences in the genome.[1][2] Consequently, this compound effectively prevents the NRF2-MAFG protein complex from binding to regulatory DNA sequences, thereby blocking the initiation of NRF2-mediated transcription.[1][2]

Cellular Effects of this compound-Mediated NRF2 Inhibition

The direct inhibition of NRF2's transcriptional activity by this compound translates into a cascade of cellular effects, impacting NRF2 protein homeostasis, localization, and the expression of its downstream targets.

Downregulation of NRF2 and its Target Genes

Treatment of cells with this compound leads to a dose- and time-dependent reduction in the expression of NRF2 itself, as NRF2 autoregulates its own transcription.[1][4] Furthermore, this compound significantly attenuates the expression of a wide array of NRF2-dependent genes involved in antioxidant defense and detoxification.[1][5] A notable example is the reduction in the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]

Inhibition of NRF2 Nuclear Translocation

In some cellular contexts, this compound has been shown to inhibit the nuclear translocation of NRF2.[6][7] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation. Upon activation by stressors, NRF2 dissociates from KEAP1 and translocates to the nucleus. This compound can impede this nuclear accumulation, further contributing to the suppression of NRF2 signaling.[6]

Impact on Protein Stability

The effect of this compound on NRF2 protein stability can be complex. While it inhibits NRF2's transcriptional activity, an initial reduction in NRF2 levels by this compound can lead to an increase in intracellular reactive oxygen species (ROS).[4] This increase in ROS can, in turn, post-transcriptionally increase NRF2 protein stability, representing a potential feedback mechanism.[4]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays. A key parameter is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 1.9 µM | Fluorescence Polarization Assay (Inhibition of NRF2-MAFG binding to ARE-DNA) | In vitro | [1][5][8] |

| Effective Concentration | 5 µM | Inhibition of NRF2 and NQO1 expression | XDO377 cells | [4] |

| Effective Concentration | 5 µM | Reduction of NQO1 expression and phosphorylation of AKT and S6 | EBC1, LK2, MGH7 cells | [4] |

| IC50 of BKM120 (PI3K inhibitor) | 15.46 µM (alone) vs. 5.503 µM (with 5 µM this compound) | Cell Viability Assay | MGH7 cells | [4] |

| Maximum Inhibitory Concentration | 5 µM | Reduction in NRF2 transcriptional activity | A549 cells | [1] |

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding

This assay is used to quantitatively measure the ability of this compound to disrupt the binding of the NRF2-MAFG protein complex to a fluorescein-labeled ARE-DNA duplex.

Principle: The binding of the large NRF2-MAFG protein complex to the small, fluorescently labeled DNA probe causes a decrease in the tumbling rate of the probe, leading to an increase in fluorescence polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

Protocol:

-

Reagents:

-

Purified recombinant NRF2 and MAFG proteins.

-

Fluorescein-labeled double-stranded DNA oligonucleotide containing the ARE consensus sequence.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

This compound and a negative control (e.g., an inactive analog).

-

-

Procedure:

-

Prepare a reaction mixture containing the purified NRF2 and MAFG proteins and the fluorescein-labeled ARE-DNA probe in the assay buffer.

-

Add varying concentrations of this compound or the control compound to the reaction mixture in a multi-well plate (e.g., a black 384-well plate).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]

-

NRF2 Transcription Factor Activity Assay

This ELISA-based assay quantifies the activation of NRF2 in nuclear extracts by measuring its binding to an immobilized oligonucleotide containing the NRF2 consensus binding site.

Principle: Nuclear extracts containing activated NRF2 are incubated in wells coated with an ARE oligonucleotide. Bound NRF2 is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The intensity of the color is proportional to the amount of active NRF2.

Protocol:

-

Nuclear Extraction:

-

Culture cells to the desired confluency and treat with this compound or vehicle control.

-

Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate the nuclear proteins.

-

Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure:

-

Add the prepared nuclear extracts to the wells of the 96-well plate pre-coated with the ARE oligonucleotide and incubate for 1 hour at room temperature.[9]

-

Wash the wells multiple times with a wash buffer to remove unbound proteins.

-

Add the primary antibody specific for NRF2 to each well and incubate for 1 hour at room temperature.[9]

-

Wash the wells again.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[9]

-

Wash the wells thoroughly.

-

Add a developing solution (e.g., TMB substrate) to each well and incubate until a color change is observed.[9][10]

-

Measure the absorbance at 450 nm using a microplate reader.[9][10]

-

Western Blotting for NRF2 and Downstream Target Expression

Western blotting is used to detect and quantify the protein levels of NRF2 and its downstream targets in cell lysates.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NRF2, anti-NQO1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex processes involved.

Caption: this compound mechanism of action in NRF2 inhibition.

Caption: Workflow for Fluorescence Polarization Assay.

Caption: Workflow for NRF2 Transcription Factor Activity Assay.

Conclusion

This compound is a well-characterized inhibitor of the NRF2 signaling pathway with a clear mechanism of action. By directly binding to the Neh1 domain of NRF2, it disrupts the formation of the functional NRF2-MAFG heterodimer and prevents its binding to AREs, thereby inhibiting the transcription of NRF2 target genes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of the NRF2 pathway for therapeutic purposes. The continued investigation of this compound and similar compounds holds promise for the development of novel treatments for diseases characterized by aberrant NRF2 activation.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | NRF2 inhibitor | TargetMol [targetmol.com]

- 9. 4.8. Nrf2 Activity Assay [bio-protocol.org]

- 10. raybiotech.com [raybiotech.com]

The Role of ML385 in KEAP1-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are a frequent event in several cancers, most notably in non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, a master regulator of the cellular antioxidant response. While NRF2 activation protects normal cells from oxidative stress, in cancer cells, its persistent activation promotes tumor growth, metabolic reprogramming, and resistance to chemotherapy and radiotherapy. This has established NRF2 as a critical therapeutic target in KEAP1-deficient cancers. ML385 is a small molecule inhibitor of NRF2 that has shown significant promise in preclinical models of these cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and a summary of the experimental data supporting its therapeutic potential.

Introduction: The KEAP1-NRF2 Pathway in Cancer

Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2. It binds to NRF2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation, thus keeping NRF2 levels low. In the presence of oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release of NRF2. NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a protective antioxidant response.

In cancers with KEAP1 mutations, this regulatory mechanism is disrupted. The non-functional KEAP1 is unable to mediate NRF2 degradation, leading to its accumulation and constitutive activation. This provides a significant survival advantage to cancer cells by upregulating genes involved in detoxification, drug efflux, and metabolic pathways that support rapid proliferation.

This compound: A Direct Inhibitor of NRF2

This compound was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2.[1][2]

Mechanism of Action

This compound directly interacts with the NRF2 protein.[1] Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][2][3] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to AREs on the DNA.[1][2][3][4] By preventing the NRF2-sMAF complex from binding to DNA, this compound effectively blocks the transcription of NRF2 target genes.[1][2][3][4]

Preclinical Efficacy of this compound in KEAP1-Deficient Cancers

Extensive preclinical studies have demonstrated the selective activity of this compound in cancer cells harboring KEAP1 mutations.

In Vitro Studies

This compound has been shown to be selectively cytotoxic to NSCLC cells with KEAP1 mutations.[1][4] For instance, H460 cells, which have a KEAP1 mutation, are more sensitive to this compound-mediated growth inhibition compared to isogenic H460 cells where wild-type KEAP1 has been knocked in.[1][5] In contrast, non-tumorigenic lung epithelial cells like BEAS2B, which have a functional KEAP1-NRF2 pathway, are resistant to the growth-inhibitory effects of this compound.[5] Treatment with this compound leads to a dose-dependent reduction in NRF2 protein levels and the expression of its downstream target genes, such as NQO1, GCLC, and HO-1.[1][4][6]

Sensitization to Chemotherapy

A key finding is the ability of this compound to sensitize KEAP1-deficient cancer cells to standard chemotherapeutic agents.[1][7] In clonogenic assays, the combination of this compound with platinum-based drugs (e.g., carboplatin), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin) results in a substantial enhancement of cytotoxicity compared to single-agent treatment.[1][2][3] This effect is, at least in part, due to the this compound-mediated inhibition of NRF2-dependent drug detoxification pathways, leading to increased intracellular drug accumulation.[1] For example, in vivo studies showed approximately two-fold higher platinum levels in tumors treated with a combination of this compound and carboplatin.[1]

In Vivo Studies

In subcutaneous xenograft models of NSCLC using KEAP1-mutant cell lines like A549 and H460, this compound has demonstrated significant anti-tumor activity, both as a single agent and in combination with carboplatin.[1][2] The combination therapy led to a significant reduction in tumor volume and weight compared to either treatment alone.[1]

Impact on Other Signaling Pathways

Recent studies have revealed that the effects of NRF2 are not limited to the antioxidant response. In lung squamous cell carcinoma (LUSC), NRF2 activation has been shown to promote PI3K-mTOR signaling.[7][8] this compound-mediated inhibition of NRF2 leads to a reduction in PI3K-mTOR signaling.[8] This occurs through at least two mechanisms: a decrease in AKT phosphorylation and a reduction in RagD protein expression, which in turn diminishes the recruitment of mTOR to lysosomes.[7][8] Consequently, this compound can potentiate the anti-growth effects of PI3K inhibitors like BKM120.[7][8]

Quantitative Data Summary

| Cell Line | Cancer Type | KEAP1/NRF2 Status | Assay | This compound Concentration/Effect | Reference |

| A549 | NSCLC | KEAP1 mutant | NRF2 transcriptional activity | Max inhibition at 5 µM | [1] |

| A549 | NSCLC | KEAP1 mutant | NRF2 protein levels | Dose-dependent reduction | [6] |

| H460 | NSCLC | KEAP1 mutant | Clonogenic assay | More sensitive than H460-KEAP1 WT | [1][5] |

| EBC1 | Squamous lung cancer | NRF2 gain-of-function mutation | Gene expression | Dose-dependent reduction of NRF2 and downstream genes | [1] |

| MGH7 | LUSC | - | Cell viability | IC50 of BKM120 reduced from 15.46 µM to 5.503 µM with 5 µM this compound | [8] |

| A549 Xenograft | NSCLC | KEAP1 mutant | In vivo tumor growth | Significant anti-tumor activity alone and with carboplatin | [1] |

| H460 Xenograft | NSCLC | KEAP1 mutant | In vivo tumor growth | Significant anti-tumor activity alone and with carboplatin | [1] |

Experimental Protocols

Cell Culture

A549 and H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. BEAS2B cells are maintained in DMEM with the same supplements. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

Cells are treated with this compound at various concentrations for specified times. Whole-cell lysates are prepared using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene like GAPDH.

Clonogenic Assay

Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well). The following day, cells are treated with this compound, a chemotherapeutic agent, or a combination of both. After 72 hours, the drug-containing medium is replaced with fresh medium. Cells are allowed to grow for 8-10 days until visible colonies are formed. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted.

Fluorescence Polarization Assay

To assess the disruption of the NRF2-MAFG-ARE complex, a fluorescein-labeled ARE-DNA duplex is used. The NRF2-MAFG protein complex is incubated with the labeled DNA, and the polarization of the fluorescence is measured. The addition of this compound, which disrupts this complex, leads to a dose-dependent decrease in anisotropy. The IC50 is determined as the concentration of this compound that causes a 50% reduction in the binding of the NRF2-MAFG complex to the ARE-DNA.[1]

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

ML385 as a Chemical Probe for NRF2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway. It is intended to serve as a detailed resource, summarizing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

Introduction to NRF2 Signaling and the Role of this compound

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. Upon exposure to stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of over 200 cytoprotective genes by binding to the Antioxidant Response Element (ARE).

In various pathological conditions, particularly in cancer, constitutive activation of the NRF2 pathway—often through mutations in KEAP1 or NRF2 itself—confers a survival advantage to tumor cells and is a major driver of resistance to chemotherapy and radiotherapy.[1][2] This has made the targeted inhibition of NRF2 a compelling therapeutic strategy. This compound was identified through a quantitative high-throughput screen of approximately 400,000 small molecules as a novel and specific NRF2 inhibitor.[2][3] It serves as a valuable chemical probe to study the consequences of NRF2 inhibition and to explore its therapeutic potential, especially in sensitizing cancer cells to conventional treatments.[1][4]

Mechanism of Action

This compound functions as a direct inhibitor of NRF2.[4] Its mechanism does not involve modulating the upstream regulator KEAP1 but rather targets NRF2 itself.

-

Direct Binding: this compound directly binds to the Neh1 domain of NRF2.[1][4][5][6] The Neh1 domain is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) region responsible for NRF2's dimerization with small Maf (sMaf) proteins and its subsequent binding to DNA.[3][4][7]

-

Inhibition of DNA Binding: By occupying the Neh1 domain, this compound interferes with the formation of the functional NRF2-MAFG protein complex and prevents it from binding to the ARE sequences in the promoter regions of its target genes.[1][2][4]

-

Transcriptional Repression: This blockade of DNA binding leads to a dose- and time-dependent reduction in the transcriptional activity of NRF2, resulting in decreased expression of its downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[3][4][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound, providing a clear reference for its potency and experimental application.

| Parameter | Value | Context | Source(s) |

| IC₅₀ | 1.9 µM | Inhibition of NRF2-MAFG complex binding to ARE-DNA in a fluorescence polarization assay. | [5][6][9][10][11] |

| Effective Cellular Concentration | ~5 µM | Concentration for maximum dose-dependent inhibition of NRF2 transcriptional activity in A549 lung cancer cells. | [4][12] |

| Cellular Treatment Time | 48 - 72 hours | Time required to observe a maximal decrease in NRF2 target gene expression and transcriptional activity in A549 cells. | [4][12] |

| In Vivo Dosage | 30 mg/kg (I.P.) | Dosage used in mouse xenograft models (A549 and H460 cells) to demonstrate anti-tumor activity. | [10][11] |

| Pharmacokinetics (Mice) | t₁/₂ = 2.82 hours | Half-life of this compound in CD-1 mice after intraperitoneal (IP) injection. | [4][10] |

Visualizing the Molecular and Experimental Framework

To clarify the complex interactions and workflows, the following diagrams have been generated using Graphviz.

Caption: The KEAP1-NRF2 signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the characterization of this compound as an NRF2 inhibitor.

Caption: Logical cascade of this compound's action leading to chemosensitization.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.

This biochemical assay quantitatively measures the ability of this compound to disrupt the binding of the NRF2/MAFG complex to its DNA target.[4]

-

Objective: To determine the IC₅₀ of this compound for the inhibition of NRF2-MAFG-ARE complex formation.

-

Reagents:

-

Recombinant human NRF2 protein (specifically the DNA-binding domain).

-

Recombinant human MAFG protein.

-

Fluorescein-labeled DNA duplex containing the ARE sequence.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

This compound and vehicle control (DMSO).

-

-

Protocol:

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

In a 384-well, low-volume, black plate, add the NRF2 and MAFG proteins.

-

Add the this compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Add the fluorescein-labeled ARE-DNA probe to all wells.

-

Incubate for an additional 30-60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader. A decrease in polarization (anisotropy) indicates the dissociation of the protein-DNA complex.[4]

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

This assay confirms the direct physical interaction between this compound and the specific Neh1 domain of NRF2.[4]

-

Objective: To verify that this compound binds directly to the Neh1 domain of the NRF2 protein.

-

Reagents:

-

Biotinylated this compound analogue (AB-ML385) or His-tagged NRF2 protein domains.

-

Recombinant NRF2 proteins: full-length, Neh1 domain only, and NRF2 lacking the Neh1 domain (ΔNeh1).

-

Streptavidin-agarose beads (for AB-ML385) or Ni-NTA agarose beads (for His-tagged proteins).

-

Lysis/Binding Buffer.

-

Wash Buffer.

-

SDS-PAGE and Western blot reagents, including anti-NRF2 or anti-His-tag antibody.

-

-

Protocol:

-

Incubate the recombinant NRF2 proteins (full-length, Neh1, ΔNeh1) with the affinity beads (e.g., Ni-NTA beads for His-tagged proteins) in binding buffer for 1-2 hours at 4°C.

-

Add this compound or a biotinylated analogue to the protein-bead mixture and incubate for an additional 1-2 hours.

-

Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high imidazole concentration for Ni-NTA) or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing with an antibody against NRF2 or the protein tag.

-

A positive signal in the lanes corresponding to full-length NRF2 and the Neh1 domain, but not in the ΔNeh1 lane, confirms that this compound binding is dependent on the Neh1 domain.[4][13]

-

This cellular assay measures changes in the mRNA levels of NRF2 and its downstream targets following this compound treatment.

-

Objective: To quantify the effect of this compound on the expression of NRF2-regulated genes.

-

Protocol:

-

Culture cells (e.g., A549 non-small cell lung cancer cells, known for KEAP1 mutation) in 6-well plates.[4]

-

Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for specified time points (e.g., 48 or 72 hours).[4]

-

Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR master mix (e.g., SYBR Green) and primers specific for NRF2, NQO1, GCLC, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated controls.

-

This functional assay assesses the long-term survival of cells and is used to determine if this compound can sensitize cancer cells to chemotherapeutic agents.[4]

-

Objective: To evaluate the ability of this compound to enhance the cytotoxicity of chemotherapy drugs.

-

Protocol:

-

Seed cells (e.g., A549, H460) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with four conditions: vehicle, this compound alone, a chemotherapeutic agent (e.g., carboplatin) alone, and the combination of this compound and the chemotherapeutic agent.[4]

-

Incubate for 72 hours.

-

Remove the treatment media and replace it with fresh, drug-free growth medium.

-

Allow the cells to grow for an additional 8-10 days, until visible colonies are formed.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Wash the plates, allow them to dry, and count the number of colonies (typically >50 cells). A significant reduction in colony number in the combination treatment group compared to single-agent groups indicates a synergistic or sensitizing effect.[4]

-

Conclusion

This compound is a well-characterized and specific chemical probe for the direct inhibition of NRF2. Its defined mechanism of action, which involves binding to the NRF2-Neh1 domain and blocking DNA interaction, makes it an invaluable tool for investigating the biological roles of the NRF2 pathway.[1][4][5] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in studies aimed at understanding NRF2 signaling and developing novel strategies to overcome therapeutic resistance in cancer and other diseases.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | NRF2 inhibitor | TargetMol [targetmol.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

The NRF2 Inhibitor ML385: A Technical Guide to its Effects on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of cellular antioxidant and detoxification responses. Under normal physiological conditions, NRF2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the subsequent activation of a battery of cytoprotective genes. While activation of the NRF2 pathway is generally considered protective, its aberrant and constitutive activation has been implicated in the progression of various cancers and the development of chemoresistance.[1]

ML385 is a small molecule inhibitor that directly targets NRF2, preventing its binding to DNA and subsequent transcriptional activity.[2] This technical guide provides an in-depth overview of the effects of this compound on the downstream targets of NRF2, compiling quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions by binding to the Neh1 domain of NRF2, which is responsible for its dimerization with small Maf proteins (sMafs) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By occupying this domain, this compound effectively blocks the transcriptional activity of NRF2, leading to a downregulation of its downstream targets.[2]

Quantitative Effects of this compound on NRF2 Downstream Targets

The inhibitory effect of this compound on NRF2 signaling has been quantified across various studies, demonstrating a dose- and time-dependent reduction in the expression and activity of key downstream target genes.

Effects on Gene Expression

Treatment of cancer cell lines with this compound leads to a significant reduction in the mRNA levels of canonical NRF2 target genes.

| Cell Line | Target Gene | This compound Concentration (µM) | Time (hours) | Fold Change/Percent Inhibition | Reference |

| A549 (NSCLC) | NRF2 | 5 | 12 | ~0.8-fold | [3] |

| A549 (NSCLC) | NRF2 | 5 | 24 | ~0.6-fold | [3] |

| A549 (NSCLC) | NRF2 | 5 | 48 | ~0.4-fold | [3] |

| A549 (NSCLC) | NRF2 | 5 | 72 | ~0.2-fold | [3] |

| A549 (NSCLC) | NQO1 | 5 | 12 | ~0.7-fold | [3] |

| A549 (NSCLC) | NQO1 | 5 | 24 | ~0.5-fold | [3] |

| A549 (NSCLC) | NQO1 | 5 | 48 | ~0.3-fold | [3] |

| A549 (NSCLC) | NQO1 | 5 | 72 | ~0.2-fold | [3] |

| A549 (NSCLC) | HMOX1 | 5 | 12 | ~0.6-fold | [3] |

| A549 (NSCLC) | HMOX1 | 5 | 24 | ~0.4-fold | [3] |

| A549 (NSCLC) | HMOX1 | 5 | 48 | ~0.2-fold | [3] |

| A549 (NSCLC) | HMOX1 | 5 | 72 | ~0.1-fold | [3] |

| A549 (NSCLC) | GCLC | 5 | 48 | Significant Reduction | [3] |

| A549 (NSCLC) | GCLM | 5 | 48 | Significant Reduction | [3] |

| A549 (NSCLC) | SLC7A11 | 5 | 48 | Significant Reduction | [3] |

| A549 (NSCLC) | TXN | 5 | 48 | Significant Reduction | [3] |

| A549 (NSCLC) | G6PD | 5 | 48 | Significant Reduction | [3] |

| PC12 | NQO1 | 5 | - | Significant Reduction | [1] |

| PC12 | HO-1 | 5 | - | Significant Reduction | [1] |

| HL-60/DR | HMOX2 | 5 | 24 | ~1.5-fold increase (in combination with doxorubicin) | [4] |

| HL-60/DR | GSS | 5 | 24 | No significant change | [4] |

| H1299 & H520 | HO-1 | - | - | Downregulated | [5] |

| H1299 & H520 | GCLC | - | - | Downregulated | [5] |

Effects on Protein Expression

Consistent with the reduction in mRNA levels, this compound treatment also decreases the protein levels of NRF2 and its downstream targets.

| Cell Line | Target Protein | This compound Concentration (µM) | Time (hours) | Method | Observed Effect | Reference |

| A549 (NSCLC) | NRF2 | 5 | 24 | Western Blot | Significant Reduction | [3] |

| A549 (NSCLC) | NRF2 | 5 | 48 | Western Blot | Further Reduction | [3] |

| FaDu & YD9 (HNSCC) | NRF2 | - | - | Western Blot | Significant Reduction | [6] |

| FaDu & YD9 (HNSCC) | HO-1 | - | - | Western Blot | Significant Reduction | [6] |

| PC12 | NRF2 | 5 | - | Western Blot | Significant Reduction | [1] |

| PC12 | NQO1 | 5 | - | Western Blot | Significant Reduction | [1] |

| PC12 | HO-1 | 5 | - | Western Blot | Significant Reduction | [1] |

| HL-60/DR | NRF2 | 5-50 | 24 | Western Blot | No significant change | [4] |

| HL-60/DR | KEAP1 | 5-50 | 24 | Western Blot | Systematic Reduction | [4] |

Effects on Enzyme Activity and Cell Viability

The inhibition of NRF2's downstream targets by this compound translates to functional changes, including reduced antioxidant enzyme activity and decreased cancer cell viability.

| Assay Type | Cell Line | This compound Concentration (µM) | Time (hours) | Observed Effect | Reference |

| NQO1 Activity | A549 (NSCLC) | 5 | 72 | ~50% reduction | [2] |

| Total Antioxidant Capacity | A549 (NSCLC) | 5 | 72 | Significant Reduction | [2] |

| Reduced Glutathione Levels | A549 (NSCLC) | 5 | 72 | Significant Reduction | [2] |

| Cell Viability (IC50) | NRF2-addicted cancer cell lines | 1.9 | - | - | [7] |

| Cell Viability (IC50) | FaDu (HNSCC) | ~10-20 | 48 | Dose-dependent decrease | [6] |

| Cell Viability (IC50) | YD9 (HNSCC) | ~5-10 | 48 | Dose-dependent decrease | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression

Objective: To quantify the mRNA expression levels of NRF2 and its downstream target genes (e.g., NQO1, HMOX1, GCLC, GCLM, G6PD, TXN) following this compound treatment.

Materials:

-

This compound

-

Cell culture reagents

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR system

Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for desired time points.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific forward and reverse primers, qPCR master mix, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting for NRF2 and Downstream Target Protein Levels

Objective: To determine the protein expression levels of NRF2 and its downstream targets (e.g., HO-1, NQO1) after this compound treatment.

Materials:

-

This compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for NRF2, HO-1, NQO1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse them in lysis buffer. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

NQO1 Activity Assay

Objective: To measure the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key downstream target of NRF2.

Materials:

-

This compound

-

Cell culture reagents

-

Cell lysis buffer

-

Reaction buffer containing FAD, G6P, and NADP+

-

Menadione (substrate)

-

Cytochrome c

-

Microplate reader

Protocol:

-

Cell Lysate Preparation: Treat cells with this compound and prepare cell lysates.

-

Reaction Setup: In a 96-well plate, add cell lysate to the reaction buffer.

-

Initiate Reaction: Add menadione to initiate the reaction.

-

Measurement: Measure the reduction of cytochrome c at 550 nm over time using a microplate reader.

-

Calculation: Calculate NQO1 activity based on the rate of cytochrome c reduction and normalize to the total protein concentration.

Glutathione Reductase (GSR) Activity Assay

Objective: To measure the activity of glutathione reductase, an enzyme involved in maintaining the cellular pool of reduced glutathione (GSH).

Protocol: The activity of glutathione reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.[8][9][10][11]

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., potassium phosphate buffer with EDTA)

-

NADPH

-

Oxidized glutathione (GSSG)

-

Spectrophotometer

Protocol:

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and NADPH.

-

Assay: Add the sample to the reaction mixture and incubate. Initiate the reaction by adding GSSG.

-

Measurement: Monitor the decrease in absorbance at 340 nm for several minutes.

-

Calculation: Calculate the enzyme activity based on the rate of decrease in absorbance, using the molar extinction coefficient of NADPH.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's effects.

NRF2-KEAP1 Signaling Pathway

Under basal conditions, two molecules of KEAP1 bind to one molecule of NRF2, leading to its ubiquitination and subsequent degradation by the proteasome. Oxidative stress modifies key cysteine residues on KEAP1, causing a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, heterodimerize with sMaf proteins, and bind to the ARE, initiating the transcription of its target genes. This compound directly interferes with the ability of the NRF2-sMaf heterodimer to bind to the ARE.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | NRF2 inhibitor | TargetMol [targetmol.com]

- 8. mdpi.com [mdpi.com]

- 9. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. researchgate.net [researchgate.net]

The Structural Basis of ML385's Interaction with NRF2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various pathological conditions, including cancer, the constitutive activation of the NRF2 pathway can promote cell survival and contribute to therapeutic resistance. This has led to the development of NRF2 inhibitors as potential therapeutic agents. ML385 is a novel and specific small molecule inhibitor of NRF2 that has shown promise in sensitizing cancer cells to chemotherapy.[1][2] This technical guide provides an in-depth analysis of the structural basis of the this compound-NRF2 interaction, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate this interaction.

Mechanism of Action: Direct Binding and Transcriptional Inhibition

This compound exerts its inhibitory effect through direct interaction with the NRF2 protein.[1] This binding event prevents the formation of the functional NRF2-MAFG heterodimer, which is essential for its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] By interfering with DNA binding, this compound effectively blocks the transcriptional activation of NRF2-dependent genes, thereby attenuating the cellular antioxidant response.[1][4]

The specific binding site of this compound has been identified as the Neh1 domain of NRF2.[1][5] The Neh1 domain, also known as the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain, is responsible for both DNA binding and dimerization with small Maf proteins.[1][3] The interaction of this compound with this critical domain sterically hinders the association of the NRF2-MAFG complex with the ARE, leading to a dose-dependent reduction in NRF2 transcriptional activity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction between this compound and NRF2.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (NRF2 Inhibition) | 1.9 µM | - | [6] |

| Maximum Inhibitory Concentration | 5 µM | A549 Cells | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

NRF2-KEAP1 Signaling Pathway and this compound Inhibition

Caption: NRF2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Investigating this compound-NRF2 Interaction

Caption: Key experimental workflows to study the this compound-NRF2 interaction.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the this compound-NRF2 interaction.

Nickel Affinity Pull-Down Assay

This assay is used to demonstrate the direct binding of this compound to the NRF2 protein.[5]

Objective: To determine if biotin-labeled this compound (AB-ML385) directly interacts with purified, histidine-tagged NRF2 protein.

Methodology:

-

Protein Immobilization: Purified histidine-tagged full-length NRF2 protein, or specific domains like Neh1, are incubated with Ni-NTA (Nickel-Nitriloacetic Acid) agarose beads.

-

Binding: The beads are then incubated with AB-ML385. To demonstrate specificity, a competition experiment is performed by co-incubating with an excess of unlabeled this compound. An inactive biotin-labeled analog (IB-ML385) is used as a negative control.[5]

-

Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binders.

-

Elution and Detection: The bound proteins are eluted from the beads. The presence of AB-ML385 in the eluate is detected by western blotting using an antibody against biotin. The presence of the NRF2 protein is confirmed using an anti-His tag antibody.

Fluorescence Polarization Assay

This assay quantitatively measures the inhibition of the NRF2-MAFG complex binding to DNA by this compound.

Objective: To determine the IC50 value of this compound for the disruption of the NRF2-MAFG-ARE interaction.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified NRF2 and MAFG proteins and a fluorescein-labeled DNA probe corresponding to the ARE sequence.

-

This compound Titration: Increasing concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Measurement: The fluorescence polarization of the solution is measured. When the small, fluorescently labeled ARE probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large NRF2-MAFG complex, its tumbling slows, leading to an increase in polarization.

-

Data Analysis: The decrease in fluorescence polarization with increasing this compound concentration is used to calculate the IC50 value.

Real-Time Reverse Transcription PCR (RT-PCR)

This technique is used to quantify the changes in the expression of NRF2 target genes upon treatment with this compound.[1]

Objective: To measure the mRNA levels of NRF2 and its downstream target genes (e.g., NQO1, GCLC) in cells treated with this compound.

Methodology:

-

Cell Treatment: Cancer cell lines with activated NRF2 signaling (e.g., A549 with KEAP1 mutation) are treated with various concentrations of this compound for specific time periods (e.g., 48 or 72 hours).[1]

-

RNA Extraction: Total RNA is extracted from the treated and control cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for NRF2 and its target genes. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of NRF2 target genes indicates successful inhibition of NRF2 transcriptional activity.[1]

Clonogenic Assay

This assay assesses the long-term effect of this compound on the survival and proliferation of cancer cells.[1]

Objective: To determine if this compound can sensitize cancer cells to chemotherapeutic agents.

Methodology:

-

Cell Seeding: A low density of cancer cells is seeded in culture plates.

-

Treatment: The cells are treated with this compound alone, a chemotherapeutic agent (e.g., carboplatin) alone, or a combination of both.

-

Incubation: The cells are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks).

-

Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Data Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group. A significant reduction in colony formation in the combination treatment group compared to the single-agent groups indicates sensitization.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers with aberrant NRF2 activation. Its direct interaction with the Neh1 domain of NRF2 provides a clear structural basis for its inhibitory activity. The methodologies outlined in this guide have been instrumental in characterizing this interaction and establishing this compound as a valuable tool for both basic research and preclinical drug development. Further investigation into the precise molecular contacts between this compound and the NRF2 Neh1 domain could pave the way for the design of even more potent and selective second-generation NRF2 inhibitors.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | NRF2 inhibitor | TargetMol [targetmol.com]

ML385: A Comprehensive Technical Guide to its Role in Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML385 is a potent and specific small-molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By binding to Nrf2, this compound prevents its interaction with the Antioxidant Response Element (ARE) in the promoter region of its target genes. This inhibition disrupts the cellular defense mechanism against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating cellular redox homeostasis. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Cellular redox homeostasis is a tightly regulated process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a critical component of this system. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of cytoprotective genes. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis and transport, like glutamate-cysteine ligase catalytic subunit (GCLC) and the cystine/glutamate antiporter SLC7A11.

In certain pathological conditions, such as cancer, the Nrf2 pathway can be constitutively activated, providing a survival advantage to tumor cells by protecting them from oxidative stress induced by chemotherapy and radiotherapy. Therefore, inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to treatment. This compound was identified as a specific inhibitor of Nrf2, offering a valuable tool for both basic research and drug development.

Mechanism of Action of this compound

This compound directly binds to the Neh1 domain of Nrf2, which is the region responsible for its dimerization with small Maf proteins (sMafs) and subsequent binding to the ARE. This interaction physically blocks the Nrf2-ARE binding, thereby inhibiting the transcription of Nrf2-dependent genes. The inhibition of these antioxidant and cytoprotective genes by this compound leads to a disruption of cellular redox balance, characterized by:

-

Increased Reactive Oxygen Species (ROS): By downregulating antioxidant enzymes, this compound treatment leads to an accumulation of intracellular ROS.

-

Depletion of Glutathione (GSH): Inhibition of GCLC and SLC7A11 expression reduces the synthesis and availability of GSH, a major cellular antioxidant.

-

Induction of Lipid Peroxidation: The excess ROS and depleted GSH levels result in increased oxidative damage to lipids, a hallmark of ferroptosis.

-

Sensitization to Ferroptosis: By creating a pro-oxidant environment and inhibiting key anti-ferroptotic proteins like GPX4 (a downstream target of Nrf2), this compound sensitizes cells to ferroptosis.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 1.9 | Nrf2 transcriptional activity | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~5 (at 48h) | Cell Viability | [2] |

| YD9 | Head and Neck Squamous Cell Carcinoma | ~10 (at 72h) | Cell Viability | [2] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 5 | Cell Proliferation | [3] |

| KYSE510 | Esophageal Squamous Cell Carcinoma | 10 | Cell Proliferation | [3] |

| HTLV-1 infected T-cells | Adult T-cell Leukemia | Not specified | Cell Proliferation | [4] |

Table 2: Dose-Dependent Effects of this compound on Nrf2 Target Gene and Protein Expression

| Cell Line | Target | Treatment Condition | Fold Change (vs. Control) | Method | Reference |

| A549 | Nrf2 (protein) | 5 µM this compound for 48h | Decrease | Western Blot | [1] |

| A549 | NQO1 (activity) | 5 µM this compound | Significant decrease | Enzyme Activity Assay | [1] |

| A549 | GSH (levels) | 5 µM this compound | Significant decrease | Glutathione Assay | [1] |

| HCE-2 | Nrf2 (protein) | 10 µM this compound for 24h | Significant reduction | Western Blot | [5] |

| HCE-2 | GPX4 (mRNA) | 10 µM this compound for 24h | Significant reduction | RT-qPCR | [5] |

| HCE-2 | NQO1 (mRNA) | 10 µM this compound for 24h | Significant reduction | RT-qPCR | [5] |

| PC12 | SRX1, NQO1, HO-1 (mRNA) | 5 µM this compound | Inhibition of LPS-induced increase | RT-qPCR | [6] |

| PC12 | Nrf2, NQO1, HO-1, SRX1 (protein) | 5 µM this compound | Inhibition of LPS-induced increase | Western Blot | [6] |

| MGH7 | Nrf2 (protein) | 5 µM this compound | Inhibition | Western Blot | [7] |

| EBC1 | NQO1 (protein) | 5 µM this compound for 48h | Reduction | Western Blot | [7] |

Table 3: Effects of this compound on Cell Viability and In Vivo Tumor Growth

| Cell Line/Model | Treatment | Effect | Reference |

| FaDu and YD9 | This compound (dose- and time-dependent) | Decreased cell viability | [2] |

| MGH7 | This compound (up to 10 µM for 72h) | No significant cytotoxicity | [7] |

| HTLV-1 infected T-cells | This compound | Decreased cell proliferation and survival | [4] |

| A549 Xenograft | This compound (in vivo) | Sensitized tumors to carboplatin therapy | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to determine the protein expression levels of Nrf2 and its downstream targets.

Materials:

-

Cells treated with this compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 for many common antibodies) overnight at 4°C.[8][9][10]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of Nrf2 target genes.

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (see Table 4 for examples)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from the treated cells using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers.

-

Run the qPCR reaction on an RT-qPCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).

Table 4: Example Primer Sequences for Human Genes

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Nrf2 (NFE2L2) | TCAGCGACGGAAAGAGTATGA | CCACTGGTTTCTGACTGGTTG |

| HO-1 (HMOX1) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |

| NQO1 | AGATGATTGGGCAAGTCGGT | TCCAGACGGTTTCCAGACCT |

| GCLC | AATGAAGGGCTACACGCAGTC | GCTTTGAATTCACCCTCTCTCC |

| SLC7A11 | TCTGCAGGAGCTGGGTATGA | GGCAACAAAAGCAAGGTAGAGC |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Measurement of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Cell or tissue lysates

-

Thiobarbituric acid (TBA) reagent (e.g., 0.67% TBA in 50% acetic acid)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

MDA standard

-

Spectrophotometer or fluorometer

Procedure:

-

Homogenize cells or tissues in a suitable buffer containing BHT.

-

Precipitate proteins with TCA and centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[11][12]

-

Cool the samples on ice and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 530/550 nm.[11]

-

Calculate the MDA concentration based on a standard curve generated with an MDA standard.

Measurement of Glutathione (GSH) Levels

This protocol uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify GSH.

Materials:

-

Cell lysates

-

DTNB solution

-

Glutathione reductase

-

NADPH

-

Phosphate buffer

-

GSH standard

-

Microplate reader

Procedure:

-

Lyse cells in a suitable buffer and deproteinize the lysate (e.g., with metaphosphoric acid).

-

In a 96-well plate, add the sample or GSH standard.

-

Add a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the rate of color change at 412 nm in a microplate reader. The rate is proportional to the GSH concentration.

-

Calculate the GSH concentration in the samples by comparing the reaction rates to a GSH standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving this compound.

Keap1-Nrf2 Signaling Pathway and Inhibition by this compound

Caption: Keap1-Nrf2 pathway and this compound inhibition.

Experimental Workflow for Assessing this compound's Effect on Redox Homeostasis

Caption: Workflow for this compound cellular analysis.

Logical Relationship of this compound's Pro-Ferroptotic Effect

Caption: this compound's induction of ferroptosis.

Conclusion

This compound serves as an invaluable chemical probe for dissecting the intricate role of the Nrf2 signaling pathway in cellular redox homeostasis and disease. Its specificity and potency make it a powerful tool for inducing oxidative stress and ferroptosis in a controlled manner. This technical guide provides a centralized resource for researchers, consolidating key quantitative data and detailed experimental protocols to facilitate further investigation into the therapeutic potential of Nrf2 inhibition. As our understanding of the complex interplay between redox signaling and various pathologies deepens, the utility of well-characterized inhibitors like this compound will undoubtedly continue to grow, paving the way for novel therapeutic strategies in cancer and other diseases characterized by aberrant Nrf2 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. NRF2, NFE2L2 antibody (80593-1-PBS) | Proteintech [ptglab.com]

- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 12. researchgate.net [researchgate.net]

ML385's Impact on PI3K-mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of ML385, a known NRF2 inhibitor, on the critical PI3K-mTOR signaling pathway. The following sections detail the molecular interactions, present key quantitative data, outline experimental methodologies, and provide visual representations of the underlying biological processes.

Core Mechanism of Action

This compound exerts its influence on the PI3K-mTOR pathway primarily through its established role as an inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] Research in lung squamous cell carcinoma (LUSC) has demonstrated that the downregulation of NRF2 signaling, either through shRNA or treatment with this compound, leads to a reduction in PI3K-mTOR signaling.[3][4][5]

The inhibitory effect of this compound on this pathway appears to be multifaceted. Evidence suggests two potential mechanisms are at play. Firstly, NRF2 activity promotes the phosphorylation of AKT, a key upstream kinase in the pathway. By inhibiting NRF2, this compound leads to decreased AKT phosphorylation. Secondly, NRF2 acts downstream of AKT to increase the expression of RagD protein. RagD is essential for the recruitment of mTOR to lysosomes, a critical step for its activation. This compound-mediated inhibition of NRF2 leads to reduced RagD expression and consequently, diminished recruitment of mTOR to the lysosome, thereby suppressing mTORC1 activity.[2][3][4][5] This dual-pronged impact makes this compound a potent modulator of the PI3K-mTOR cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Compound | Target | IC50 Value | Cell Line | Reference |

| This compound | NRF2 | 1.9 µM | Non-small cell lung cancer (NSCLC) | [1] |

| Treatment | Cell Line | BKM120 IC50 | Fold Change | Reference |

| BKM120 alone | MGH7 (LUSC) | 15.46 µM | - | [3] |

| BKM120 + 5 µM this compound | MGH7 (LUSC) | 5.503 µM | 2.8-fold decrease | [3] |

| Cell Line | Treatment | Effect | Reference |

| FaDu (HNSCC) | Cisplatin | IC50: 24.99 µM | [6] |

| YD9 (HNSCC) | Cisplatin | IC50: 8.68 µM | [6] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed.

Caption: PI3K-mTOR signaling pathway and points of this compound intervention.

Caption: A generalized workflow for Western blot analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the PI3K-mTOR pathway.

Western Blotting for PI3K-mTOR Pathway Proteins

This protocol is for the detection and quantification of key proteins and their phosphorylated forms within the PI3K/AKT/mTOR signaling cascade.

1. Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 25-50 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) or PBS with Tween-20 (PBST) for 1-2 hours at room temperature.[7][8]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, AKT, p-AKT, mTOR, p-mTOR, RagD, NRF2, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[7][8] Recommended dilutions are typically 1:1000.

-

Wash the membrane three to five times with TBST/PBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:2000 to 1:3000) for 1-2 hours at room temperature.[7][8][9]

-

Wash the membrane again as described above.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]

-

Capture the chemiluminescent signal using a gel imaging system.

-

Perform densitometric analysis of the protein bands using software such as ImageJ to quantify protein expression levels relative to the loading control.[7][9]

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound alone or in combination with other inhibitors.

1. Cell Seeding:

-

Seed cells (e.g., 4 x 10³) in a 96-well plate and allow them to adhere for 24 hours.[3]

2. Drug Treatment:

-

Treat the cells with a range of concentrations of the test compound(s) (e.g., this compound, BKM120, or a combination).

-

Incubate the cells for a specified period, typically 72 hours.[3]

3. Viability Measurement:

-

Add a cell viability reagent such as CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[3]

-

Incubate according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader.

4. Data Analysis:

-

Plot the cell viability data against the drug concentrations to generate dose-response curves.

-

Calculate the IC50 values (the concentration of a drug that gives half-maximal inhibitory response).

Clonogenic Assay

This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.

1. Cell Seeding:

-

Seed a low density of cells in a 6-well plate.

2. Treatment:

-

Treat the cells with the compound(s) of interest.

3. Incubation:

-

Incubate the plates for a period sufficient for colony formation (typically 1-2 weeks), replacing the media with fresh media containing the treatment as needed.

4. Colony Staining and Quantification:

-